REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:8]=[C:7]([C:9]([O:11]C)=[O:10])[N:6]([CH3:13])[N:5]=1)[CH3:2].[OH-].[Na+]>CO>[CH2:1]([O:3][C:4]1[CH:8]=[C:7]([C:9]([OH:11])=[O:10])[N:6]([CH3:13])[N:5]=1)[CH3:2] |f:1.2|
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Name
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Quantity
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2.59 g
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Type
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reactant
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Smiles
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C(C)OC1=NN(C(=C1)C(=O)OC)C
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Name
|
|
Quantity
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3 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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Quantity
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15 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(C)OC1=NN(C(=C1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.94 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |